molecular formula C16H21NO4 B13577810 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid

Cat. No.: B13577810
M. Wt: 291.34 g/mol
InChI Key: NMUDTOIGWGOZEK-UHFFFAOYSA-N
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Description

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid, also known by its IUPAC name 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₉NO₄. Let’s break down its structure:

    Molecular Formula: C₁₅H₁₉NO₄

    IUPAC Name: 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid

    Molecular Weight: 277.32 g/mol

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves introducing the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. Here are the key steps:

  • Azetidine Ring Formation

    • The azetidine ring is formed by cyclization of an appropriate precursor. For example, an azetidine-3-carboxylic acid derivative can be used.
    • The tert-butoxycarbonyl group is introduced to protect the amine functionality.
  • Boc Deprotection

    • The tert-butoxycarbonyl group is selectively removed using acid or base, yielding the desired compound.

Industrial Production:

Industrial-scale production methods may involve variations of the synthetic routes mentioned above, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation/Reduction:

Common Reagents:

  • Boc deprotection: Acidic conditions (e.g., trifluoroacetic acid).
  • Esterification: Carboxylic acid derivatives (e.g., acyl chlorides).
  • Substitution: Nucleophiles (e.g., amines, thiols).
  • Oxidation/Reduction: Appropriate reagents (e.g., oxidizing agents, reducing agents).

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Peptide Synthesis: Boc-protected azetidine derivatives are used in peptide chemistry.

    Materials Science: For functionalized materials and polymers.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)7-11-5-4-6-13(8-11)14(18)19/h4-6,8,12H,7,9-10H2,1-3H3,(H,18,19)

InChI Key

NMUDTOIGWGOZEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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